molecular formula C21H26N2O7S2 B2559534 4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903277-38-3

4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2559534
CAS No.: 903277-38-3
M. Wt: 482.57
InChI Key: KNZOUCGMZKOWIZ-UHFFFAOYSA-N
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Description

4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound characterized by its spirocyclic structure. This compound features a spiro[4.5]decane core, which is a bicyclic system where two rings are connected through a single atom. The presence of methoxyphenyl and sulfonyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable intermediate, such as a sulfonyl chloride derivative, which is then reacted with an amine to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the sulfonyl groups can produce thiophenol derivatives .

Scientific Research Applications

4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The spirocyclic structure allows for a unique mode of binding, which can enhance selectivity and potency. Pathways involved may include inhibition of signal transduction processes or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of both methoxyphenyl and sulfonyl groups, which confer distinct chemical properties and reactivity. Its spirocyclic structure also provides a rigid framework that can enhance binding interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4,8-bis[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O7S2/c1-28-17-3-7-19(8-4-17)31(24,25)22-13-11-21(12-14-22)23(15-16-30-21)32(26,27)20-9-5-18(29-2)6-10-20/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZOUCGMZKOWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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